Synthetic Accessibility: Quantitative Yield Advantage Over Multi-Step N-Acylation Protocols
1H-Indole, 1-(4-methoxybenzoyl)- can be prepared in a single step under adapted Vilsmeier conditions, achieving quantitative yield [1]. In contrast, conventional N-benzoylindole syntheses employing DCC/DMAP-mediated coupling of indoles with carboxylic acids typically require multi-step sequences with yields highly dependent on substituent electronic effects; electron-donating groups at C-5 reduce efficiency .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (approaching 100%) |
| Comparator Or Baseline | Conventional DCC/DMAP-mediated N-acylation of 5-substituted indoles: high yields only with electron-withdrawing groups; less effective with electron-donating groups |
| Quantified Difference | Target method achieves near-quantitative yield regardless of electronic effects; conventional methods show variable, unquantified lower yields with electron-donating substituents |
| Conditions | Adapted Vilsmeier conditions (one-step protocol) vs. DCC/DMAP coupling |
Why This Matters
For laboratories synthesizing this compound in-house or scaling up for biological evaluation, the quantitative-yield, one-step protocol offers significant time and cost efficiency relative to variable-yield multi-step alternatives.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of 1-(4-Methoxybenzoyl)-1H-indole in Quantitative Yield under Adapted Vilsmeier Conditions. Molbank, 2023(2), M1654. View Source
